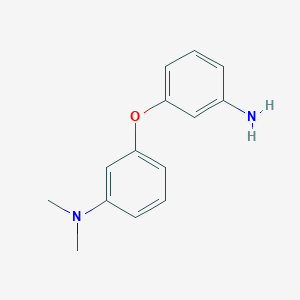

3-(5-Dimethylamino-phenoxy)-phenylamine

Description

Contextualizing Substituted Arylamines and Aryl Ethers in Chemical Science Research

Substituted arylamines and aryl ethers are fundamental structural motifs that feature prominently across a wide spectrum of chemical science. Arylamines, which are compounds where an amino group is attached to an aromatic ring, are crucial components in pharmaceuticals, agrochemicals, dyes, and functional materials like polymers and oxidants. nih.govrsc.org The reactivity of an arylamine is heavily influenced by the interaction of the nitrogen atom's lone pair of electrons with the aromatic ring's delocalized π-system. libretexts.org This interaction increases the electron density of the ring, making it more susceptible to electrophilic substitution, while also modulating the basicity of the nitrogen atom. libretexts.org The diaryl ether linkage (Ar-O-Ar) is another privileged scaffold, prized for its chemical stability and the specific three-dimensional geometry it imparts to a molecule. This structural unit is a cornerstone in many natural products and synthetic compounds with significant biological activity. The strategic combination of these two functional groups within a single molecule, as seen in 3-(5-Dimethylamino-phenoxy)-phenylamine, creates a complex architecture with potential for diverse applications.

Research Trajectories of Complex Organic Architectures

The pursuit of complex organic architectures is a driving force in modern chemistry, pushing the boundaries of synthetic feasibility and enabling scientific discovery. Current research trajectories are heavily influenced by the need for efficiency and sustainability. There is a significant emphasis on developing "step-economical" synthesis methods that reduce the number of required transformations, minimize waste, and avoid cumbersome protection-deprotection sequences. rsc.org Techniques such as the direct reductive cross-coupling of nitroarenes to form N-substituted arylamines exemplify this trend. rsc.org Furthermore, the evolution of computational design allows architects of molecules to model and predict properties with increasing accuracy, guiding the synthesis of structures with tailored functions. irenaskoda.com This forward-looking approach, which combines innovative synthetic strategies with powerful predictive tools, is paving the way for the creation of novel materials, catalysts, and therapeutic agents built upon intricate molecular frameworks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887580-35-0 |

|---|---|

Molecular Formula |

C14H16N2O |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-[3-(dimethylamino)phenoxy]aniline |

InChI |

InChI=1S/C14H16N2O/c1-16(2)12-6-4-8-14(10-12)17-13-7-3-5-11(15)9-13/h3-10H,15H2,1-2H3 |

InChI Key |

IQDSHBJNQRGTBT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 3 5 Dimethylamino Phenoxy Phenylamine

Retrosynthetic Analysis and Precursor Identification for 3-(5-Dimethylamino-phenoxy)-phenylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkage (C-O) and the amine functionalities (C-N).

The most logical disconnection is at the diaryl ether bond. This bond can be formed through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. This retrosynthetic step yields two key precursors: a substituted phenol (B47542) and a substituted aryl halide or a related derivative.

A subsequent disconnection of the dimethylamino and amino groups from their respective aromatic rings reveals even simpler starting materials. The amino group is often introduced via the reduction of a nitro group, a common and efficient transformation. The dimethylamino group can be installed through various amination techniques.

Based on this analysis, two primary retrosynthetic routes can be envisioned:

Route A: Disconnecting the ether bond first, leading to 3-aminophenol (B1664112) and a substituted N,N-dimethylaniline derivative.

Route B: Disconnecting the ether bond to yield a substituted aminophenol and an aniline (B41778) derivative.

Optimization of Established Synthetic Pathways for Aryl Ether and Arylamine Linkages

The construction of the phenoxy-phenylamine and dimethylamino-phenyl moieties relies on well-established synthetic transformations. Optimizing these reactions is crucial for achieving high yields and purity of the final product.

Catalytic Coupling Reactions for Phenoxy-Phenylamine Linkages

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Two of the most powerful methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , first reported in 1903, traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol. beilstein-journals.orgwikipedia.org While effective, classic Ullmann conditions often require harsh reaction conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper. beilstein-journals.orgnih.gov Modern modifications have significantly improved this reaction. The use of catalytic amounts of copper salts, such as copper(I) oxide or copper(I) iodide, in combination with ligands and a suitable base like cesium carbonate, allows the reaction to proceed under milder conditions. organic-chemistry.org The choice of ligand is critical, with N,N- and N,O-chelating ligands showing significant rate acceleration. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgnumberanalytics.comorganic-chemistry.org This method offers a versatile and efficient alternative to the Ullmann condensation for diaryl ether synthesis. beilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The development of various generations of catalyst systems has expanded the substrate scope and allowed for milder reaction conditions. wikipedia.org For the synthesis of diaryl ethers, a variation of the Buchwald-Hartwig reaction can be employed to couple an aryl halide or triflate with a phenol.

| Reaction | Catalyst | Ligand | Base | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper (Cu) or Copper Salts (e.g., CuI, Cu2O) | Often N,N- or N,O-chelating ligands | Strong base (e.g., K2CO3, Cs2CO3) | High temperatures (can be >200°C) | Lower cost catalyst | Harsh conditions, sometimes stoichiometric copper |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) complexes (e.g., Pd(OAc)2, Pd2(dba)3) | Phosphine-based (e.g., BINAP, dppf) | Strong base (e.g., NaOtBu, Cs2CO3) | Milder temperatures (often <120°C) | High yields, broad scope | Higher cost catalyst and ligands |

Amination Strategies for Dimethylamino Group Introduction

Several methods are available for the introduction of the dimethylamino group onto an aromatic ring. The choice of method depends on the specific substrate and the desired reaction conditions.

Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing a precursor for our target molecule, a phenol or aryl halide bearing a carbonyl group could be reacted with dimethylamine (B145610) in the presence of a reducing agent. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comharvard.edu The reaction proceeds through the in-situ formation of an enamine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.com

Another powerful technique is the Buchwald-Hartwig amination , which can be used to directly couple an aryl halide or triflate with dimethylamine. wikipedia.orglibretexts.org This palladium-catalyzed reaction is highly efficient and tolerates a wide range of functional groups. numberanalytics.comnih.gov The use of specialized phosphine ligands is often necessary to achieve high yields, especially with less reactive aryl chlorides. jk-sci.com

A more classical approach involves the alkylation of an aniline precursor . For instance, 3-aminophenol could be N,N-dimethylated using a methylating agent such as methyl iodide or dimethyl sulfate. However, this method can suffer from over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.

Finally, in certain activated systems, nucleophilic aromatic substitution (SNAr) can be employed. numberanalytics.com For example, an aromatic ring with a good leaving group (like a halide) and strong electron-withdrawing groups can react directly with dimethylamine. Dimethylformamide (DMF) itself can serve as both a solvent and a source of the dimethylamino group under certain conditions, particularly with activated heterocyclic and aromatic compounds. lookchem.com

| Method | Reactants | Reagents | Key Features |

| Reductive Amination | Carbonyl compound, Dimethylamine | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Forms C-N bond via an iminium intermediate. masterorganicchemistry.com |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Dimethylamine | Palladium catalyst, phosphine ligand, base | Highly efficient and versatile for C-N bond formation. wikipedia.orgnumberanalytics.com |

| Nucleophilic Aromatic Substitution | Activated aryl halide, Dimethylamine | Often just heat or a mild base | Requires an electron-deficient aromatic ring. numberanalytics.com |

| Direct Dimethylamination with DMF | Activated chloro-aromatic/heterocycle | Dimethylformamide (DMF), K2CO3 | DMF acts as the dimethylaminating agent. lookchem.com |

Development of Novel Synthetic Approaches for Functionalized Phenylamines

Beyond established methods, ongoing research focuses on developing novel and more efficient strategies for synthesizing functionalized phenylamines, which are valuable intermediates.

Copper-Catalyzed Dehydrogenation Strategies for meta-Functionalization

Direct C-H functionalization is an attractive strategy as it avoids the need for pre-functionalized starting materials. researchgate.net While ortho-C-H functionalization is well-studied, achieving meta-selectivity is more challenging. Recent advancements have shown that copper-catalyzed reactions can achieve meta-selective C-H functionalization of anilide derivatives. nih.govnih.govresearchgate.net These reactions often proceed through a single-electron transfer (SET) mechanism. rsc.org

In the context of synthesizing precursors for this compound, a copper-catalyzed meta-C-H arylation could potentially be used to form the diaryl ether bond directly on an aniline derivative. Research has demonstrated that using diaryliodonium salts as the aryl source with a copper catalyst can lead to meta-arylation of electron-rich arenes. acs.org This approach, while still developing, holds promise for more atom-economical syntheses.

Phase Transfer Catalysis in Substituted Diphenylamine (B1679370) Synthesis

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, such as an aqueous phase and an organic phase. ijirset.comslideshare.netbiomedres.us PTC can accelerate reaction rates, improve yields, and allow for the use of less expensive reagents and solvents. ijirset.com

In the synthesis of substituted diphenylamines, which share structural similarities with diaryl ethers, PTC has been shown to be effective. tandfonline.comtandfonline.com For instance, the reaction of an aryl halide with an aniline can be facilitated by a phase transfer catalyst, such as a quaternary ammonium salt. tandfonline.comtandfonline.com The catalyst transports the deprotonated aniline from the aqueous phase (where it is generated with a base like sodium hydroxide) into the organic phase to react with the aryl halide. tandfonline.com This methodology avoids the need for expensive anhydrous solvents and strong, non-aqueous bases like potassium t-butoxide. tandfonline.com While directly applied to diphenylamine synthesis, the principles of PTC could be adapted for the synthesis of diaryl ethers, potentially offering a milder and more economical route to the phenoxy-phenylamine core.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional methods for forming C-N and C-O aryl bonds, like the classical Ullmann condensation, often required harsh conditions, such as high temperatures (frequently over 200°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

Modern sustainable approaches focus on improving these older methods through catalysis and alternative reaction media.

Catalytic Systems: The development of highly active palladium and copper catalyst systems is central to greener synthetic routes. For instance, the Buchwald-Hartwig amination utilizes palladium catalysts with specialized phosphine ligands (e.g., XPhos) that can facilitate C-N bond formation under milder conditions and with much lower catalyst loadings (mol % levels). This catalytic approach offers superior atom economy and generates significantly less metallic waste compared to stoichiometric copper reactions. Modern ligand-assisted copper-catalyzed Ullmann-type reactions also operate under less demanding conditions and with catalytic amounts of the metal.

Solvent Selection: A key green consideration is the replacement of hazardous solvents. Research has demonstrated the viability of performing Buchwald-Hartwig aminations in more environmentally benign media. A notable advancement is the use of aqueous micellar conditions, where surfactants enable the reaction to proceed in water, a green solvent. This approach not only reduces reliance on toxic organic solvents but can also facilitate product separation and catalyst recycling. Other greener solvents like ethanol (B145695) or solvent-free conditions, potentially using microwave irradiation to supply energy efficiently, represent sustainable alternatives.

Energy Efficiency: The use of advanced catalyst systems that operate at lower temperatures directly translates to reduced energy consumption. Traditional Ullmann reactions often require prolonged heating at high temperatures, whereas modern catalytic cycles can often be run efficiently at temperatures below 100°C, significantly lowering the energy footprint of the synthesis.

The following table compares a traditional synthetic approach to a conceptual green route for a key bond-forming step in the synthesis of this compound.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Route (e.g., Classical Ullmann) | Greener Conceptual Route (e.g., Catalytic Coupling) |

|---|---|---|

| Catalyst | Stoichiometric Copper Powder | Catalytic Palladium or Copper Complex (e.g., Pd₂(dba)₃/XPhos) |

| Solvent | High-boiling aprotic polar solvents (DMF, NMP, Nitrobenzene) | Water (micellar catalysis), Ethanol, or solvent-free |

| Temperature | High (>200 °C) | Mild to moderate (Room temp. to ~100 °C) |

| Byproducts | High levels of metal waste, hazardous solvent residues | Minimal catalyst waste, biodegradable or recyclable solvent waste |

| Energy Use | High | Low to moderate |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch production, providing significant advantages in safety, efficiency, and scalability for the synthesis of fine chemicals like this compound.

In a conceptual flow synthesis for one of the key cross-coupling steps, reagents would be pumped from reservoirs and mixed at a T-junction before entering a heated reactor coil or a packed-bed cartridge. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors.

Enhanced Safety and Heat Transfer: Many cross-coupling reactions are exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for extremely efficient heat dissipation, mitigating the risk of thermal runaways that can occur in large-scale batch reactions. This precise temperature control can also lead to cleaner reactions with fewer thermal degradation byproducts.

Heterogeneous Catalysis and Scalability: A significant advantage of flow chemistry is the ability to use immobilized or solid-supported catalysts (heterogeneous catalysis). For a Buchwald-Hartwig or Ullmann-type reaction, the palladium or copper catalyst could be immobilized on a solid support and packed into a column. The reactant solutions would flow through this column, and the product would emerge continuously, while the expensive and potentially toxic metal catalyst remains contained within the reactor. This simplifies purification, as the catalyst does not need to be separated from the product mixture later, and allows for the long-term, continuous use of the catalyst.

Scaling up a reaction in flow is straightforward: instead of using larger and larger reactors, the system is simply run for a longer period. This avoids the complex and often unpredictable challenges associated with scaling up batch reactions.

The table below outlines the conceptual differences between performing a key synthetic step for this compound in batch versus a continuous flow system.

Table 2: Comparison of Batch vs. Conceptual Flow Synthesis

| Feature | Batch Synthesis | Conceptual Flow Synthesis |

|---|---|---|

| Process Mode | Discontinuous (react, quench, workup) | Continuous (reagents in, product out) |

| Temperature Control | Challenging to maintain uniformity, especially on a large scale | Precise and uniform, excellent heat transfer |

| Reaction Time | Fixed for the entire batch | Tunable by adjusting flow rate (residence time) |

| Scalability | Complex, requires re-optimization | Simple, "scale-out" by running longer or in parallel |

| Catalyst Separation | Requires downstream purification (e.g., filtration, chromatography) | Simplified with packed-bed heterogeneous catalysts; product is catalyst-free |

| Safety | Higher risk with exotherms and hazardous reagents at large volumes | Inherently safer due to small reaction volume at any given time |

Advanced Spectroscopic and Crystallographic Elucidation Techniques for 3 5 Dimethylamino Phenoxy Phenylamine

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of 3-(5-Dimethylamino-phenoxy)-phenylamine

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov The process involves growing a high-quality single crystal of the compound of interest, which is then exposed to a focused X-ray beam. The diffraction pattern produced is unique to the crystal structure and provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For a novel compound such as This compound , this analysis would be critical for confirming its molecular structure and understanding its conformational preferences. The data obtained from such a study would typically be presented in a crystallographic information file (CIF) and summarized in tables within a research publication.

Hypothetical Data Table for Single Crystal X-ray Diffraction Data:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₆N₂O |

| Formula Weight | 228.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) | Value g/cm³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Theta range for data collection | Value to Value ° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

Note: The values in this table are placeholders and would be determined experimentally.

Polymorphism and Co-crystallization Research Methodologies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.comresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation of polymorphism is crucial in materials science and pharmaceutical development. google.com

The study of polymorphism for This compound would involve attempts to crystallize the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures). The resulting crystalline forms would be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphs.

Co-crystallization is a technique used to design crystalline solids with tailored properties by combining a target molecule with a co-former in a specific stoichiometric ratio. google.comrsc.orggoogle.com This can be a strategy to improve physical properties such as solubility and stability. nih.gov

Research into the co-crystallization of This compound would involve screening a library of potential co-formers for their ability to form co-crystals with the target compound. Promising co-crystals would be synthesized and characterized using single crystal X-ray diffraction to determine their structure and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

Hypothetical Data Table for Polymorphism/Co-crystallization Screening:

| Experiment Type | Conditions | Outcome |

| Polymorphism | Slow evaporation from ethanol (B145695) | Form I (Needle-like crystals) |

| Polymorphism | Cooling crystallization from acetone | Form II (Prismatic crystals) |

| Co-crystallization | with Benzoic Acid (1:1 molar ratio) | Co-crystal obtained |

| Co-crystallization | with Succinic Acid (1:1 molar ratio) | No co-crystal formation observed |

Note: This table represents a hypothetical screening outcome and is for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 3 5 Dimethylamino Phenoxy Phenylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. numberanalytics.com For 3-(5-Dimethylamino-phenoxy)-phenylamine, DFT calculations would be instrumental in determining its optimized three-dimensional geometry, electronic properties, and vibrational frequencies. By solving the Kohn-Sham equations, one can obtain the electron density and, from it, a wealth of information about the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgnih.govlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich moieties, specifically the dimethylamino and amino-substituted phenyl rings, due to the electron-donating nature of the nitrogen atoms. The LUMO would likely be distributed across the π-system of the aromatic rings. A hypothetical FMO analysis using a common DFT functional like B3LYP with a 6-31G* basis set might yield the results shown in the table below.

Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -0.89 |

| Energy Gap (ΔE) | 4.36 |

Charge Distribution and Electrostatic Potential Mapping

DFT calculations can also elucidate the charge distribution within the molecule, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is often visualized using an electrostatic potential (ESP) map, where colors are mapped onto the molecule's electron density surface.

An ESP map for this compound would be expected to show regions of high negative potential (typically colored red) around the nitrogen atoms of the amino and dimethylamino groups, as well as the ether oxygen, due to their high electronegativity and lone pairs of electrons. Conversely, regions of positive potential (colored blue) would be anticipated around the hydrogen atoms of the primary amine group. This mapping is invaluable for predicting how the molecule will interact with other reagents, highlighting the likely sites for electrophilic attack (on the electron-rich aromatic rings) and nucleophilic interactions.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of experimental data to parameterize the calculations. libretexts.org While more computationally demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate benchmark data for electronic structure and energy. For a molecule like this compound, ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT, providing a more precise understanding of its intrinsic properties. These high-accuracy results would be particularly valuable for calibrating DFT functionals for studies on larger, related systems.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanical methods like DFT are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. bit.edu.cnstfc.ac.ukmdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes and the influence of the surrounding environment. arxiv.orgphyschemres.org

For this compound, a key area of interest would be the conformational flexibility around the ether linkage connecting the two phenyl rings. MD simulations could track the dihedral angles of the C-O-C bond, revealing the most stable conformations and the energy barriers between them. Furthermore, by performing simulations in different explicit solvents (such as water, methanol, or dimethyl sulfoxide), one can study how solvent molecules interact with the compound and influence its conformational preferences through hydrogen bonding and other intermolecular forces.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.netmdpi.commdpi.commdpi.com By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them.

Transition State Search and Activation Energy Determination

A crucial aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Various algorithms can be used to locate the TS structure. Once the TS is found, its energy can be compared to that of the reactants to determine the activation energy (Ea) of the reaction.

For a hypothetical electrophilic nitration of this compound, computational methods could be used to explore the reaction pathway. The activation energy would indicate the kinetic feasibility of the reaction, while the energies of possible intermediates and products would reveal the thermodynamic favorability. A hypothetical energy profile for such a reaction is presented in the table below.

Hypothetical Energy Profile for the Nitration of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Computational Insights into Reactivity Trends of Substituted Phenylamines

Computational chemistry provides powerful tools for understanding the intricate relationship between molecular structure and chemical reactivity. Through the use of theoretical models and quantum chemical calculations, researchers can predict and rationalize the behavior of complex organic molecules. For substituted phenylamines, and specifically for this compound, these computational investigations offer profound insights into how various functional groups modulate the electronic properties and, consequently, the reactivity of the entire molecule. Methods such as Density Functional Theory (DFT) are frequently employed to calculate molecular geometries, electronic structures, and energy profiles of reaction pathways. nih.govresearchgate.net

Kinetic studies on the oxidation of various substituted anilines have established a clear and predictable trend that aligns with computational findings. nih.gov The rate of reaction is highly sensitive to the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) increase the electron density at the reaction center (the amine nitrogen), thereby accelerating the rate of oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the amine less nucleophilic and slowing the reaction. nih.govresearchgate.net This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ). A negative Hammett reaction constant (ρ) indicates that the reaction is favored by electron donation. nih.govresearchgate.net

In the case of this compound, the entire 5-dimethylamino-phenoxy substituent acts as a potent electron-donating group on the phenylamine ring. This enhances the nucleophilicity of the secondary amine nitrogen and activates the ring toward electrophilic attack. Computational models predict that the highest occupied molecular orbital (HOMO) would be delocalized across the electron-rich dimethylamino-phenoxy and phenylamine systems, identifying these areas as the most probable sites for reaction with electrophiles. chemrxiv.orgfao.org

The influence of substituents on reactivity can be systematically analyzed using computational methods. By calculating key electronic parameters for a series of related molecules, a clear trend emerges. DFT studies on similar aromatic amine structures demonstrate that the introduction of EDGs (like methoxy, -OCH₃) raises the energy of the HOMO, making the molecule easier to oxidize, while EWGs (like nitro, -NO₂) lower the HOMO energy, increasing its stability and reducing reactivity. chemrxiv.org

Computational investigations into diaryl ether formation further corroborate these trends. The energetic barriers for reactions involving substituted aryl rings are well-correlated with the electronic properties of the substituents. nih.gov The energy required to distort the reactant into its transition state geometry is a major component of the activation energy, and this is directly influenced by the stabilizing or destabilizing effect of the substituent. nih.gov For this compound, any reaction involving the ether linkage or the aromatic rings would be similarly governed by these principles. The strong donating character of the dimethylamino group would lower the activation energy for electrophilic substitution on its attached ring.

Theoretical models, therefore, provide a robust framework for predicting how modifications to the this compound structure would alter its chemical behavior. By analyzing parameters such as orbital energies, charge distribution, and reaction energy profiles, a detailed and predictive understanding of reactivity trends can be achieved.

Advanced Analytical Methodologies for the Characterization and Study of 3 5 Dimethylamino Phenoxy Phenylamine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to assessing the purity of 3-(5-Dimethylamino-phenoxy)-phenylamine and separating it from starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) is the primary tool for purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities.

HPLC is the preferred method for determining the purity of relatively non-volatile aromatic amines like this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A reverse-phase approach is typically the most effective for this class of compounds.

The method development process involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Due to the presence of two basic amine groups and aromatic rings, the compound is well-suited for UV detection. For related diphenylamine (B1679370) derivatives, reverse-phase HPLC has proven effective for separation and quantification. researchgate.net The method would involve selecting an appropriate stationary phase, mobile phase composition, and detector wavelength.

Key considerations for method development include:

Column Selection: A C18 or C8 column is generally suitable, providing a nonpolar stationary phase that interacts with the aromatic structure of the molecule.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The buffer (e.g., phosphate (B84403) or acetate) helps to maintain a consistent pH, which is crucial for achieving reproducible retention times for ionizable compounds like amines. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute more strongly retained impurities.

Detection: The aromatic nature of this compound allows for sensitive detection using a UV-Vis detector, typically in the range of 230-280 nm.

For compounds that lack a strong chromophore or require higher sensitivity, pre-column or post-column derivatization can be employed. scribd.com Reagents that react with primary and secondary amines can introduce a fluorescent tag or a stronger UV-absorbing moiety, significantly lowering the limit of detection. scribd.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Instrument | High-Performance Liquid Chromatograph | To perform the separation. |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 7) | Aqueous component; acid/buffer controls ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound. |

| Elution Mode | Gradient | To ensure elution of all components with good resolution. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 - 40 °C | To ensure reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | To detect and quantify the compound and impurities. |

| Wavelength | ~254 nm | Common wavelength for aromatic compound detection. |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

While HPLC is ideal for the primary compound, GC-MS is a superior technique for the identification of smaller, more volatile byproducts that may arise during the synthesis of this compound. The synthesis, often involving a cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig type), can lead to various volatile impurities. acs.orgorganic-chemistry.org

Potential volatile byproducts that could be identified by GC-MS include:

Unreacted starting materials, such as a substituted aminophenol or a halo-aniline derivative.

Homocoupling products of the starting materials.

Solvents and reagents used in the synthesis.

Low molecular weight fragmentation products from side reactions.

In GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., a nonpolar DB-5 or a slightly polar DB-17). Compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparison with spectral libraries.

Table 2: Potential Volatile Analytes in this compound Synthesis Detectable by GC-MS

| Analyte Type | Potential Compound Example | Rationale for Presence |

| Starting Material | 3-Aminophenol (B1664112) | Incomplete reaction of one of the precursors. |

| Starting Material | 1-Bromo-3-dimethylaminobenzene | Incomplete reaction of the other precursor. |

| Solvent Residue | Toluene, Dimethylformamide (DMF) | Common solvents used in coupling reactions. |

| Homocoupling Product | 3,3'-Diaminobiphenyl | Side reaction of the aniline (B41778) precursor. |

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound is of significant interest due to the presence of two electron-donating amino groups, which are known to be electrochemically active. rsc.orgnih.gov Electrochemical techniques can determine the redox potentials of the molecule and provide insight into its reaction mechanisms upon oxidation or reduction.

Cyclic Voltammetry (CV) is the principal technique used to probe the redox properties of electroactive species. For this compound, CV can reveal the potentials at which the molecule undergoes oxidation. The compound has two potential oxidation sites: the primary aniline amine and the tertiary dimethylamino group.

A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). As the potential is scanned, the current is measured. An oxidation event appears as a peak in the current. Studies on substituted anilines show that they typically exhibit an oxidation peak corresponding to the formation of a radical cation. rsc.org The position of this peak (the oxidation potential) is sensitive to the electronic environment of the aniline ring. The presence of the electron-donating dimethylamino and phenoxy groups is expected to lower the oxidation potential compared to unsubstituted aniline.

Chronoamperometry, where the potential is stepped to a value sufficient to cause oxidation and the resulting current is measured as a function of time, can be used to study the kinetics of the electrochemical process and determine diffusion coefficients.

Table 3: Typical Experimental Setup for Cyclic Voltammetry Analysis

| Component | Specification | Function |

| Potentiostat | Instrument to control potential and measure current | Core of the electrochemical workstation. |

| Working Electrode | Glassy Carbon Electrode (GCE) | Inert surface where the redox reaction occurs. |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Provides a stable potential reference. |

| Counter Electrode | Platinum Wire | Completes the electrical circuit. |

| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Aprotic solvent to dissolve the analyte and electrolyte. |

| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Provides conductivity to the solution. |

| Analyte Conc. | 1-5 mM | Typical concentration range for CV analysis. |

Thermal Analysis Techniques for Phase Transitions and Chemical Stability

Thermal analysis is crucial for determining the operational limits and storage stability of this compound. The two primary techniques used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its thermal stability and decomposition temperature. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. A significant loss of mass indicates decomposition. The temperature at which this mass loss begins provides a practical upper limit for the compound's stability.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions. For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point. For comparison, related isomers like 2-phenoxyaniline (B124666) and 3-phenoxyaniline (B129670) have reported melting points of 47-49 °C and 36.5 °C, respectively. sigmaaldrich.com If the compound is amorphous, DSC will instead show a subtle change in the heat capacity, known as the glass transition temperature (Tg). DSC can also detect other transitions, such as crystallization or solid-solid phase changes.

Table 4: Information Gained from Thermal Analysis Techniques

| Technique | Measurement | Information Obtained for this compound |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, presence of residual volatiles. |

| DSC | Heat Flow vs. Temperature | Melting point (Tm), glass transition temperature (Tg), heat of fusion (ΔHf), crystallization events. |

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This allows for the detection of transitions such as melting, crystallization, and glass transitions, which are associated with changes in heat capacity.

For this compound, DSC analysis is instrumental in determining its melting point and assessing its purity. A sharp, well-defined endothermic peak in the DSC thermogram corresponds to the melting transition of a pure, crystalline substance. The temperature at which the peak maximum occurs is taken as the melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point, a phenomenon that can be quantitatively analyzed to estimate the purity of the sample. researchgate.net

A hypothetical DSC analysis of this compound would likely be conducted under a controlled inert atmosphere, such as nitrogen, to prevent oxidative degradation. The sample would be heated at a constant rate, for instance, 10 °C/min, to observe its thermal transitions. The resulting thermogram would provide key data points regarding its physical state and stability over a defined temperature range.

Interactive Data Table: Hypothetical DSC Data for this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | 95.2 | 98.5 | 110.8 | Endothermic event corresponding to the solid-to-liquid phase transition. |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of a material and for elucidating its decomposition pathways. By monitoring the mass loss at different temperatures, one can identify the temperature ranges at which different parts of the molecule are breaking down.

The thermal decomposition of aromatic amines can be a complex process involving the cleavage of various chemical bonds. researchgate.net For this compound, the ether linkage (C-O) and the amine linkages (C-N) are expected to be the most susceptible to thermal cleavage. The decomposition is likely to occur in a stepwise manner. The initial mass loss at lower temperatures may correspond to the cleavage of the dimethylamino group. As the temperature increases, the ether bond and the primary amine group may break, leading to the fragmentation of the molecule into smaller aromatic and non-aromatic volatile compounds. researchgate.netresearchgate.net The final stage of decomposition at very high temperatures would likely involve the breakdown of the aromatic rings themselves, leaving a carbonaceous char residue. researchgate.net

A typical TGA experiment for this compound would involve heating the sample at a controlled rate, for example, 10 or 20 °C/min, in an inert atmosphere like nitrogen to study its intrinsic decomposition behavior without the influence of oxygen. The resulting TGA curve would plot the percentage of mass remaining against the temperature.

Interactive Data Table: Hypothetical TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |

| 1st Stage | 250 - 350 | ~19.3 | Dimethylamine (B145610) |

| 2nd Stage | 350 - 450 | ~41.2 | Phenoxy group and further fragmentation |

| 3rd Stage | > 450 | ~25.5 | Phenylamine and aromatic ring fragments |

| Residue | > 600 | ~14.0 | Carbonaceous char |

Exploration of 3 5 Dimethylamino Phenoxy Phenylamine in Advanced Materials Science and Sensor Technologies

Application in Organic Electronic Materials

While no data exists for 3-(5-Dimethylamino-phenoxy)-phenylamine, the core components of its structure—a diaryl ether linkage, a phenylamine group, and a dimethylamino substituent—are found in various molecules developed for organic electronics.

The design of effective hole-transporting materials (HTMs) is crucial for the efficiency and stability of organic electronic devices like OLEDs and perovskite solar cells. ncu.edu.twrsc.org Generally, HTMs are electron-donating molecules, a characteristic embodied by the triphenylamine (B166846) and carbazole (B46965) moieties commonly used in their design. nih.govnih.govepa.gov The fundamental principles for designing high-performance HTMs involve:

Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the adjacent perovskite or emissive layer to ensure efficient hole injection or extraction.

High Hole Mobility: A high charge mobility facilitates the rapid transport of holes to the electrode, reducing the likelihood of charge recombination and improving device performance. This is often achieved through strong electronic coupling between molecules in the solid state.

Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is essential for preventing short circuits and ensuring consistent device operation.

Thermal and Morphological Stability: HTMs should possess a high glass transition temperature (Tg) and decomposition temperature (Td) to maintain the integrity of the device under operational stress and during thermal processing.

Theoretically, the phenylamine and dimethylamino groups in this compound would confer electron-donating properties, a key requirement for a hole-transporting material. The diaryl ether linkage provides a degree of structural flexibility. However, without experimental data, its hole mobility, energy levels, and film-forming capabilities remain unknown.

OLEDs are comprised of several organic layers, including the hole-transport layer (HTL), the emissive layer (EML), and the electron-transport layer (ETL). uniss.itmdpi.com The design of materials for these layers is dictated by their specific function. nih.gov

Host and Emitter Materials: In many OLEDs, the emissive layer consists of a host material doped with a small amount of an emitter. The host material should have a high triplet energy to confine the excitons on the emitter guest, preventing energy loss. nih.gov

Donor-Acceptor (D-A) Structures: A common strategy in designing OLED materials, particularly for thermally activated delayed fluorescence (TADF) emitters, is the use of a donor-acceptor architecture. researchgate.net This design can facilitate charge transfer, tune the emission wavelength, and reduce the energy gap between the singlet and triplet excited states.

The this compound structure contains both electron-donating (dimethylamino, phenylamine) and ether-linked aromatic groups. While not a classic D-A structure, the electronic properties could be tuned through chemical modification. For it to function as a host, its triplet energy would need to be sufficiently high. If used as an emitter, its photoluminescent properties, such as quantum yield and emission color, would need to be characterized. No such data is currently available.

Integration into Functional Dyes and Pigments

The application of a molecule as a functional dye or pigment depends on its photophysical properties, such as its ability to absorb and emit light, and its stability.

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence. mdpi.comrsc.org

The design of a fluorescent chemosensor typically involves integrating two key components into a single molecule:

A Fluorophore: This is the light-emitting part of the molecule.

A Receptor (Binding Site): This unit is designed to selectively bind to a specific chemical analyte (e.g., a metal ion or an anion).

The signaling mechanism often relies on processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF). mdpi.commdpi.com In a typical PET sensor, the receptor can quench the fluorescence of the fluorophore in the unbound state. Upon binding the analyte, the electron transfer process is disrupted, leading to a "turn-on" of fluorescence. mdpi.com

The this compound molecule contains nitrogen atoms with lone pairs of electrons (on the dimethylamino and amino groups) that could potentially act as binding sites for acidic species or certain metal ions. The aromatic structure could serve as the fluorophore. However, without a specific, well-defined binding pocket, it is unlikely to be a selective chemosensor. The design of effective chemosensors requires careful molecular engineering to create a specific and high-affinity binding site for the target analyte. nih.gov No research has been published on the development of this compound as a fluorescent probe.

Fluorescent Probes for Chemical Sensing (Non-biological Applications)

Mechanisms of Chemosensing: Fluorescence Quenching/Enhancement

The inherent fluorescence of aromatic amines and the presence of the electron-donating dimethylamino group make this compound a promising candidate for a fluorescent chemosensor. The sensing mechanism would likely rely on the modulation of its fluorescence emission upon interaction with specific analytes. Two primary mechanisms can be envisaged: fluorescence quenching and fluorescence enhancement.

Fluorescence Quenching: The fluorescence of this compound could be quenched in the presence of electron-deficient species or heavy metal ions. The interaction with an analyte can lead to the formation of a non-fluorescent ground-state complex or an excited-state complex (exciplex) that deactivates non-radiatively. For instance, nitroaromatic compounds, which are common explosives, are known to quench the fluorescence of amino-substituted aromatic compounds through a photoinduced electron transfer (PET) mechanism.

Fluorescence Enhancement: Conversely, fluorescence enhancement could be observed upon interaction with certain analytes. For example, the primary amine group could be protonated in the presence of acids, leading to a change in the electronic properties of the molecule and potentially increasing the fluorescence quantum yield. This "chelation-enhanced fluorescence" (CHEF) effect is a common mechanism in fluorescent sensors for cations, where the binding of a metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, thus enhancing fluorescence. mdpi.com

The following table outlines potential analytes and the expected fluorescence response based on the functional groups present in this compound.

| Analyte Class | Potential Interaction Site | Expected Fluorescence Change | Sensing Mechanism |

| Nitroaromatics | Phenylamine/Dimethylaminophenoxy | Quenching | Photoinduced Electron Transfer (PET) |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Primary Amine/Ether Oxygen | Quenching | Formation of a non-fluorescent complex |

| Protons (Acids) | Primary Amine/Dimethylamino | Enhancement | Inhibition of PET/CHEF effect |

| Electron-rich species | Aromatic Rings | Quenching | π-π stacking interactions |

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing a primary amine and a reactive aromatic ring system, makes it a viable monomer for the synthesis of novel polymers with tailored properties.

Monomer Synthesis and Polymerization Strategies

The synthesis of this compound as a monomer would likely involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, to form the diaryl ether linkage.

Once obtained, this monomer could be polymerized through several established strategies:

Condensation Polymerization: The primary amine group can react with difunctional monomers such as diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. These polymerizations typically proceed via step-growth mechanisms. cas.org

Oxidative Polymerization: The electron-rich aromatic rings and the amino groups can undergo oxidative coupling to form conjugated polymers. This method is often used to synthesize electroactive polymers like polyanilines.

Chain-Growth Polymerization: While less direct, the monomer could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, allowing it to participate in chain-growth polymerizations like free-radical or controlled radical polymerization (e.g., RAFT, ATRP). cas.org

Incorporation into Polymer Backbones for Modified Material Properties

Incorporating this compound into a polymer backbone would be expected to impart several desirable properties to the resulting material.

| Property | Originating Functional Group | Potential Application |

| Flexibility | Diaryl ether linkage | Processable and flexible films |

| Solubility | Dimethylamino group, ether linkage | Enhanced solubility in organic solvents |

| Thermal Stability | Aromatic rings | High-performance plastics |

| Electroactivity | Phenylamine, Dimethylamino | Organic electronics, electrochromic devices |

| Adhesion | Primary amine | Coatings and adhesives |

For example, the incorporation of the flexible ether linkage can improve the processability and solubility of otherwise rigid aromatic polymers, such as aramids or polyimides, without significantly compromising their thermal stability. cas.orgmdpi.com The presence of the tertiary amine group can enhance the solubility of the polymer in a wider range of solvents and also provide sites for post-polymerization modification.

Supramolecular Assemblies and Self-Organization

The ability of this compound to participate in non-covalent interactions makes it a valuable building block for the construction of supramolecular assemblies and for applications in crystal engineering.

Host-Guest Chemistry and Molecular Recognition Phenomena

The electron-rich aromatic rings and the hydrogen-bonding capabilities of the primary amine group allow this compound to act as a guest molecule in various host-guest systems. It could form stable complexes with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The driving forces for such complexation would include hydrophobic interactions, hydrogen bonding, and π-π stacking. rsc.org This molecular recognition capability is fundamental to the development of selective sensors and drug delivery systems.

Non-Covalent Interactions in Crystal Engineering and Material Design

In the solid state, the structure and properties of materials based on this compound would be heavily influenced by a network of non-covalent interactions. mdpi.com These interactions are crucial in crystal engineering for designing materials with specific packing motifs and, consequently, desired physical properties.

Key non-covalent interactions involving this compound would include:

| Interaction Type | Participating Groups | Influence on Material Properties |

| Hydrogen Bonding | Primary amine (donor), Ether oxygen/tertiary amine (acceptor) | Directional control of molecular packing, thermal stability |

| π-π Stacking | Aromatic rings | Electronic properties, charge transport |

| CH-π Interactions | Methyl groups of dimethylamino and aromatic C-H with aromatic rings | Fine-tuning of crystal packing |

| van der Waals Forces | Entire molecule | Overall crystal density and stability |

By understanding and controlling these non-covalent interactions, it would be theoretically possible to engineer crystalline materials with specific optical, electronic, or mechanical properties. The interplay of these weak forces governs the self-organization of the molecules into well-defined one-, two-, or three-dimensional structures. mdpi.com

Reaction Mechanisms, Kinetics, and Chemical Transformations of 3 5 Dimethylamino Phenoxy Phenylamine

Investigation of Electrophilic Aromatic Substitution Reactions on the Phenylamine Moiety

The phenylamine portion of 3-(5-Dimethylamino-phenoxy)-phenylamine is characterized by the presence of an amino (-NH2) group, which significantly influences its reactivity. The -NH2 group is a potent activating group, meaning it increases the electron density of the aromatic ring, thereby making it more susceptible to attack by electrophiles. libretexts.org This activation is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the benzene (B151609) ring's π-system. libretexts.org The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org

The amino group is also a strong ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org This directing effect arises from the enhanced stability of the carbocation intermediate when the attack occurs at these positions, as the positive charge can be delocalized onto the nitrogen atom. In this compound, the phenylamine ring is substituted at the 1-position with the amino group and at the 3-position with the (5-Dimethylamino-phenoxy) group. The powerful activating and directing effect of the amino group is expected to dominate, favoring substitution at the C2, C4, and C6 positions of the phenylamine ring. For instance, the reaction of phenylamine with bromine water proceeds readily to yield 2,4,6-tribromophenylamine, highlighting the high degree of activation. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution on the Phenylamine Moiety

| Position on Phenylamine Ring | Influence of Substituents | Predicted Outcome |

|---|---|---|

| C2, C6 (ortho to -NH2) | Strongly activated by the -NH2 group. | Major products expected. |

| C4 (para to -NH2) | Strongly activated by the -NH2 group. | Major product expected. |

| C5 (meta to -NH2) | Less activated compared to ortho and para positions. | Minor or no product expected. |

Nucleophilic Reactivity at the Dimethylamino Group or Phenoxy Linkage

The nucleophilic reactivity of this compound is primarily associated with the electron-rich centers. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. However, this group is generally not susceptible to direct nucleophilic attack and is a poor leaving group.

The phenoxy linkage, which is a diaryl ether bond, is known to be chemically robust. Cleavage of this C-O bond via nucleophilic attack is challenging due to the high bond strength between the sp²-hybridized aromatic carbon and the oxygen atom. Such reactions typically necessitate harsh conditions, such as the use of strong acids or bases at elevated temperatures, which are not commonly employed in standard organic synthesis.

Oxidation and Reduction Chemistry of the Arylamine and Phenoxy Functionalities

The arylamine and phenoxy functionalities within this compound exhibit distinct behaviors under oxidative and reductive conditions. The primary arylamine group is readily oxidized, and the course of the reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions. Oxidation can lead to a variety of products, including colored polymeric materials, quinones, or azo compounds. The dimethylamino group is also prone to oxidation, which may result in the formation of an N-oxide or undergo demethylation.

Conversely, both the arylamine and phenoxy groups are generally resistant to chemical reduction under mild conditions. The aromatic rings can be reduced to their corresponding cycloalkanes through catalytic hydrogenation at high pressures and temperatures, but these are considered forcing conditions. It is noteworthy that if a nitro group were introduced into the molecule via an electrophilic nitration reaction, it could be readily reduced to a primary amine using standard reducing agents such as tin or iron in an acidic medium. mdpi.com

Photochemical Transformations and Photo-induced Processes

The presence of two aromatic chromophores, the phenylamine and the dimethylaminophenoxy moieties, suggests that this compound is photochemically active. While specific studies on this compound are not available, the photochemical behavior of related aromatic amines and phenoxy compounds can provide valuable insights.

Upon absorption of ultraviolet radiation, the molecule is promoted to an electronically excited state. The de-excitation of this state can occur through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state. nih.gov The presence of the electron-donating amino and dimethylamino groups can lead to the formation of excited states with significant charge-transfer character. nih.govnih.gov The dynamics of these excited states are typically very rapid, often occurring on the picosecond to femtosecond timescale. nih.gov It is also plausible that energy transfer could occur between the two aromatic rings of the molecule.

Table 2: Potential Photophysical Pathways for this compound

| Photophysical Process | Description |

|---|---|

| Absorption | Excitation of the molecule to a higher electronic state upon absorbing a photon. |

| Fluorescence | Emission of a photon from the lowest excited singlet state. |

| Intersystem Crossing | A non-radiative transition between states of different spin multiplicity (e.g., from a singlet to a triplet state). nih.gov |

| Phosphorescence | Emission of a photon from the lowest excited triplet state. |

| Intramolecular Charge Transfer | Formation of an excited state characterized by spatial separation of charge. |

Photoisomerization represents a potential photochemical pathway for molecules with suitable structural features. rsc.org While this compound does not possess a readily isomerizable double bond, photo-induced cleavage of the ether linkage or other rearrangements might be possible under certain conditions. For example, some phenoxy-substituted quinones are known to undergo photoisomerization. researchgate.net The excited state of the molecule is expected to be more reactive than its ground state, potentially leading to photo-oxidation, photo-reduction, or the formation of radical species that can initiate further chemical transformations. nih.gov

Future Directions and Emerging Research Avenues for 3 5 Dimethylamino Phenoxy Phenylamine

Advancements in Sustainable Synthesis and Process Intensification

The industrial-scale production of fine chemicals like 3-(5-Dimethylamino-phenoxy)-phenylamine is increasingly governed by the principles of green chemistry and process intensification. Future research will likely focus on moving away from traditional synthesis routes, which may involve harsh conditions or metal catalysts, towards more sustainable and efficient methodologies.

Sustainable Synthesis:

Current methods for creating diaryl ethers often rely on transition-metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig couplings. While effective, these methods can present challenges related to catalyst cost, toxicity, and removal from the final product. A significant future research direction is the development of metal-free synthesis pathways. For instance, methods utilizing hypervalent iodine reagents are emerging as a viable strategy for the synthesis of diaryl ethers. acs.orgacs.org This approach can proceed under mild conditions and offers a high degree of functional group tolerance, making it suitable for complex molecules. acs.org Another sustainable avenue is the use of lignin, an abundant aromatic biopolymer, as a starting material for functionalized diaryl ethers, which could drastically reduce the reliance on fossil-fuel-based feedstocks. switt.ch

Process Intensification:

Process intensification aims to create smaller, more efficient, and safer chemical production processes. nih.gov For the synthesis of this compound, this could involve a shift from batch reactors to continuous flow systems, such as microreactors. These systems offer superior heat and mass transfer, leading to better control over reaction conditions, potentially higher yields, and improved safety, especially for exothermic reactions. The integration of reaction and separation steps, such as in reactive distillation, could further streamline the manufacturing process, reducing capital and operational costs. nih.gov

Integration with Artificial Intelligence and Machine Learning for Material Discovery

The vast chemical space of possible derivatives and applications for this compound makes traditional experimental screening impractical. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new materials based on this scaffold. signalintegrityjournal.com

By training ML models on existing datasets of organic molecules with known properties, it is possible to predict the characteristics of new, untested compounds. oup.comnih.gov For this compound, this could involve:

Property Prediction: ML models can be trained to predict key electronic and photophysical properties such as HOMO/LUMO energy levels, bandgap, and charge carrier mobility. mdpi.com These properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Generative Models: Advanced AI techniques, like generative models, can design novel molecules with desired properties from the ground up. Starting with the core structure of this compound, these models could suggest modifications to the aromatic rings or amine substituents to optimize it for a specific application.

Reaction Pathway Prediction: AI can also assist in planning the most efficient and sustainable synthesis routes for newly designed molecules, considering factors like commercially available starting materials and reaction yields.

Below is a hypothetical data table showcasing the kind of predictions an ML model could generate for this compound and its hypothetical derivatives, based on their chemical formula or structure.

| Compound Name | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Bandgap (eV) | Potential Application |

| This compound | -5.12 | -1.98 | 3.14 | Hole Transport Layer |

| 4-Fluoro-3-(5-Dimethylamino-phenoxy)-phenylamine | -5.25 | -2.10 | 3.15 | OLED Host Material |

| 3-(5-Dimethylamino-phenoxy)-N,N-diphenylaniline | -5.05 | -2.01 | 3.04 | Organic Solar Cell Donor |

This table is for illustrative purposes only and represents the type of data that could be generated through machine learning-based predictive modeling. The values are not based on experimental measurements.

Exploration of Novel Physical Phenomena in Solid-State Materials

The unique combination of electron-donating (dimethylamino and amino) and electron-withdrawing (phenoxy) characteristics within the this compound structure suggests the potential for interesting solid-state properties. Future research should focus on the synthesis of high-purity single crystals or well-defined thin films of this compound and its derivatives to investigate these phenomena.

Given its amorphous potential, similar to other organic materials, it could exhibit properties relevant to modern electronics. The arrangement of atoms in amorphous solids lacks long-range order, which can give rise to unique electronic and optical behaviors. mdpi.com The presence of amino groups, which can participate in hydrogen bonding and other intermolecular interactions, could lead to the formation of self-assembled structures with anisotropic properties.

Furthermore, the inherent asymmetry and potential for charge transfer within the molecule could lead to nonlinear optical (NLO) properties. Materials with strong NLO responses are valuable for applications in telecommunications, optical computing, and photonics. The investigation of these properties would involve techniques such as Z-scan and second-harmonic generation measurements.

Multi-Scale Modeling and Simulation for Predictable Material Design

To gain a deeper understanding of the structure-property relationships in materials based on this compound, multi-scale modeling and simulation will be an indispensable tool. This approach bridges the gap between the quantum mechanical behavior of individual molecules and the macroscopic properties of a device.

The process typically involves:

Quantum Mechanical Calculations: At the most fundamental level, density functional theory (DFT) is used to calculate the electronic structure, geometry, and properties of a single molecule of this compound.

Molecular Dynamics Simulations: The results from DFT calculations are used to develop force fields for molecular dynamics (MD) simulations. MD simulations can then model the behavior of a large ensemble of molecules, predicting the morphology and packing in the solid state.

Device-Level Modeling: The parameters obtained from the lower-level simulations, such as charge hopping rates and electronic coupling, are then used as inputs for device-level models. These models can predict the performance of, for example, an OLED or a solar cell incorporating the material.

This multi-scale approach allows for a "virtual" design and testing cycle, where the performance of a material can be predicted before it is synthesized in the lab, saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Dimethylamino-phenoxy)-phenylamine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Nitration of benzene to form nitrobenzene, followed by reduction using Sn/HCl and NaOH (classic phenylamine synthesis) .

- Step 2 : Introduce dimethylamino-phenoxy substituents via nucleophilic aromatic substitution (NAS) under anhydrous conditions with K₂CO₃ as a base .

- Key Variables : Temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (amine:halide = 1:1.2).

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Sn/HCl Reduction | 65–75 | >90% | |

| Catalytic Hydrogenation | 80–85 | >95% |

Q. How can the basicity of this compound be experimentally determined, and how does it compare to phenylamine?

- Methodology :

- Titration : Dissolve the compound in anhydrous ethanol and titrate with HCl. Calculate pKₐ via the Henderson-Hasselbalch equation .

- Comparative Analysis : The dimethylamino group increases electron density on the aromatic ring, enhancing basicity compared to unsubstituted phenylamine (pKₐ ~4.6 vs. ~1.3) .

Q. What separation techniques are effective for isolating this compound from a mixture containing phenolic byproducts?

- Methodology :

- Solvent Extraction : Use diethyl ether at pH 7–8 to partition the amine into the organic phase while retaining phenolic salts in the aqueous layer .

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced Research Questions

Q. How do phenylamine moieties in this compound enhance catalytic activity in CO₂-to-formic acid conversion?

- Mechanistic Insight :

- PdAg Nanoparticle Interaction : The dimethylamino group stabilizes Pd-N bonds, facilitating electron transfer during bicarbonate activation .

- Kinetic Data : Turnover number (TON) correlates linearly with nitrogen content (R² = 0.92), as quantified via XPS .

- Data Table :

| Catalyst N Content (wt%) | TON (CO₂ → HCOOH) | Reference |

|---|---|---|

| 2.1 | 320 | |

| 3.8 | 580 |

Q. What degradation pathways dominate during ozonation of this compound, and how do intermediates affect reaction efficiency?

- Methodology :

- Ozonation with MgO@Fe₃O₄ : Radical pathways (•OH and O₃) cleave the phenoxy-amine bond, generating CO₂ and H₂O .

- Intermediate Analysis : LC-MS identifies quinone-like species and short-chain carboxylic acids (e.g., oxalic acid) .

- Optimization : pH 9–10 maximizes •OH production, achieving >90% degradation in 30 minutes .

Q. How does the meta-substituted dimethylamino group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Theoretical and Experimental Analysis :

- DFT Calculations : The dimethylamino group directs electrophiles to the para position relative to the phenoxy group due to resonance effects .

- Experimental Validation : Bromination yields 85% para-bromo derivative (confirmed via ¹H NMR coupling constants) .

Contradictions and Resolutions

- Synthesis Yield Discrepancies : Catalytic hydrogenation (80–85% yield) outperforms Sn/HCl reduction (65–75%) due to fewer side reactions. This aligns with and .

- Basicity vs. Solubility : While the dimethylamino group increases basicity, steric hindrance reduces aqueous solubility compared to phenylamine. Use polar aprotic solvents (e.g., DMSO) for dissolution .

Key Recommendations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.